[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride
Description
[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine hydrochloride (CAS: 769920-90-3) is a thiazole-derived compound featuring a trifluoromethyl-substituted phenyl ring at the 4-position of the thiazole core and a primary amine (-CH2NH2) group at the 2-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications.
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKAYLBEJDZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride is a thiazole derivative known for its diverse biological activities. Thiazole compounds have been extensively studied due to their potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11H10F3N2S·HCl
- Molecular Weight : 272.73 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of thiazole derivatives often involves interactions at the molecular level with various biological targets. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its interaction with proteins and enzymes.
- Inhibition of Enzymes : Studies indicate that thiazole compounds can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions .
- Cytotoxic Activity : Research has demonstrated that thiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for these compounds suggest moderate to high potency in inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme | 10.4 | |
| LOX-5 Inhibition | Enzyme | 5.4 | |
| Cytotoxicity | MCF-7 | 18.1 | |
| Cytotoxicity | Hek293 | 24.3 |
Case Studies
Several studies have explored the biological implications of thiazole derivatives:
- Study on Anti-Cancer Properties : A recent study investigated a series of thiazole derivatives, including those with trifluoromethyl substitutions, for their anti-cancer properties. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammatory Response Modulation : Another study highlighted the role of thiazole derivatives in modulating inflammatory responses by inhibiting COX enzymes. This inhibition was associated with reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Discussion
The biological activity of this compound is promising, particularly in the context of anti-cancer and anti-inflammatory therapies. The trifluoromethyl group significantly influences its pharmacological properties, enhancing its interaction with biological targets.
Future research should focus on:
- In vivo Studies : To validate the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for improved potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) Chlorophenyl Analogues
- Example : (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (CAS: 2794737, PubChem CID: 2794737)
- Structural Difference : The trifluoromethyl group (-CF3) is replaced with a chloro (-Cl) substituent.
- Properties :
- Molecular Formula: C10H10Cl2N2S (vs. C11H10ClF3N2S for the target compound).
- The chloro group is less electronegative than -CF3, reducing lipophilicity (LogP: ~2.1 vs. ~3.5 for the target compound) .
- Lower metabolic stability due to the absence of fluorine’s electron-withdrawing effects.
(b) Methoxyphenyl Analogues
- Example : [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 858009-33-3)
- Structural Difference : -CF3 replaced with methoxy (-OCH3).
- Properties :
- Molecular Formula: C11H13ClN2O2S.
- The methoxy group increases solubility in polar solvents but reduces membrane permeability.
- Lower thermal stability (m.p. ~150°C vs. higher for the -CF3 analogue) .
Variations in the Heterocyclic Core
(a) Thiadiazole Derivatives
- Example : [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (CAS: 695199-54-3)
- Structural Difference : Thiazole replaced with 1,3,4-thiadiazole.
- Properties :
- Molecular Formula: C10H12ClN3OS.
- Reduced aromaticity compared to thiazole may decrease stability .
(b) Oxan (Tetrahydropyran) Hybrids
- Example : 1-{4-[4-(Trifluoromethyl)benzyl]tetrahydro-2H-pyran-4-yl}methanamine hydrochloride (CAS: 1380300-37-7)
- Structural Difference : Thiazole replaced with a tetrahydropyran ring.
- Properties :
- Molecular Formula: C14H19ClF3NO.
- The oxygen atom in the oxan ring introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Modifications to the Amine Group
(a) N-Methylated Analogues
- Example : N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (CAS: 1187928-00-2)
- Structural Difference : Primary amine (-CH2NH2) replaced with N-methylamine (-CH2NHCH3).
- Properties :
- Molecular Formula: C11H13ClN2S.
- Methylation reduces basicity (pKa ~7.5 vs. ~9.0 for the primary amine), altering pharmacokinetics.
- Enhanced proteolytic stability but reduced hydrogen-bonding capacity .
Key Comparative Data Table
| Compound Name (CAS) | Core Structure | Substituent (R) | Molecular Formula | Lipophilicity (LogP) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound (769920-90-3) | Thiazole | -CF3 | C11H10ClF3N2S | ~3.5 | Not reported | Drug intermediates |
| (2-(4-Chlorophenyl)-thiazol-4-yl)methanamine HCl (2794737) | Thiazole | -Cl | C10H10Cl2N2S | ~2.1 | >200 | Antimicrobial research |
| [5-(4-Methoxyphenyl)-thiadiazol-2-yl]methanamine HCl (695199-54-3) | Thiadiazole | -OCH3 | C10H12ClN3OS | ~1.8 | 180–185 | Anticancer agents |
| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl (1187928-00-2) | Thiazole | -CH3 (on N) | C11H13ClN2S | ~2.5 | 210–215 | Neuropharmacology |
Preparation Methods
Hantzsch Thiazole Synthesis with Thiourea Derivatives
The Hantzsch reaction remains a cornerstone for thiazole synthesis, involving the condensation of thiourea derivatives with α-halo carbonyl compounds. For the target molecule, 1-(4-(trifluoromethyl)phenyl)thiourea reacts with 2-bromo-1-(bromomethyl)acetone to form the 4-(trifluoromethyl)phenyl-substituted thiazole core. This method, adapted from SciELO Chile’s protocol, proceeds via nucleophilic attack of the thiourea’s sulfur on the α-bromo ketone, followed by cyclization and elimination of HBr (Scheme 1).
Scheme 1. Proposed mechanism for thiazole core formation via Hantzsch synthesis.
Transition-Metal-Free Cyclization Using Dialkyl Acetylenedicarboxylates
An alternative route employs dialkyl acetylenedicarboxylates as alkyne precursors. As reported by Thieme, 1-(4-(trifluoromethyl)phenyl)-3-methylthiourea reacts with dimethyl acetylenedicarboxylate in ethanol under reflux to yield the thiazole ring. The reaction proceeds via a Michael addition of sulfur to the acetylene, followed by intramolecular cyclization (Scheme 2). This method offers a “greener” profile due to ethanol’s use as a solvent and avoids metal catalysts.
Scheme 2. Cyclization mechanism with acetylenedicarboxylates.
Functionalization of the Thiazole Core
Bromination at the 5-Position
To introduce the methanamine group, the thiazole core undergoes bromination at the 5-position. As demonstrated in ChemicalBook’s protocol, (4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane, yielding 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole with 93% efficiency (Table 1).
Table 1. Bromination reaction conditions and yields.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| (4-Methyl-2-[4-(CF₃)phenyl]thiazol-5-yl)methanol | CBr₄, PPh₃ | CH₂Cl₂ | 20°C | 1 h | 93% |
Amination of Bromomethyl Intermediate
The bromomethyl intermediate is converted to methanamine via nucleophilic substitution. Reacting 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 60°C for 12 hours replaces bromide with an amine group, yielding the free base. Subsequent treatment with hydrochloric acid (HCl) in ethyl acetate produces the hydrochloride salt with >95% purity (Scheme 3).
Scheme 3. Amination and salt formation sequence.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Ethanol and dichloromethane emerge as preferred solvents for cyclization and bromination, respectively, due to their compatibility with reactants and ease of removal. Elevated temperatures (reflux conditions) accelerate cyclization but risk byproduct formation, necessitating careful monitoring via thin-layer chromatography (TLC).
Yield Enhancement Strategies
- Excess Reagents: Using 1.1 equivalents of CBr₄ and PPh₃ ensures complete bromination.
- Catalytic Additives: Triethylamine (Et₃N) in amination steps neutralizes HBr, driving the reaction forward.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR: The methanamine proton resonates at δ 3.3–3.5 ppm as a singlet, while the trifluoromethylphenyl group’s aromatic protons appear as doublets at δ 7.6–8.0 ppm.
- ¹³C NMR: The trifluoromethyl carbon (CF₃) shows a quartet at ~125 ppm (J = 270 Hz), and the thiazole’s C-2 carbon appears at ~165 ppm.
- Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 336.17 for bromomethyl intermediate).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity for the final hydrochloride salt.
Industrial and Pharmacological Relevance
The compound’s synthetic route mirrors methodologies used for antibacterial thiazoles, suggesting potential bioactivity. Scale-up trials using continuous flow reactors could enhance throughput, while substituting CBr₄ with safer brominating agents (e.g., N-bromosuccinimide) may improve sustainability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the thiazole ring followed by functionalization with the 4-(trifluoromethyl)phenyl group. Key steps include:
- Cyclocondensation : Reaction of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol or dichloromethane .
- Substitution : Introduction of the trifluoromethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
- Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl in polar solvents (e.g., ethanol) to enhance solubility .
- Critical Parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios significantly impact yield (typically 60-85%) and purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify thiazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 287.05) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Hydrochloride salt enhances aqueous solubility (up to 10 mg/mL in PBS at pH 7.4) compared to the free base .
- Stability :
- pH Sensitivity : Stable in acidic conditions (pH 3–6) but prone to hydrolysis in alkaline buffers (pH >8) .
- Storage : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylphenyl substitution step?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) for Suzuki coupling efficiency .
- Solvent Optimization : Compare DMF, THF, and dioxane for polarity effects on reaction kinetics .
- Temperature Gradients : Vary temperatures (80–120°C) to balance reaction rate and side-product formation .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Target Identification :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to kinase inhibitors .
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR or JAK2) .
- Functional Assays :
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2) to confirm pathway modulation .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- SAR Insights :
- Trifluoromethyl Group : Critical for metabolic stability and hydrophobic interactions; replacing it with -CF₂H or -CH₃ reduced potency by 5-fold in analogous compounds .
- Thiazole Ring : Oxidation to thiazoline decreased activity, while methylation at the 4-position improved selectivity .
- Synthetic Routes :
- Introduce heterocyclic replacements (e.g., oxadiazole or triazole) via Huisgen cycloaddition or Hantzsch synthesis .
Contradictions and Validation
- Synthesis Yields : reports 60-85% yields for similar hydrochlorides, while notes lower yields (40-60%) for trifluoroethyl-thiazoles. This discrepancy highlights the need for protocol standardization.
- Biological Targets : Some studies (e.g., ) emphasize kinase inhibition, while others (e.g., ) suggest antimicrobial activity. Researchers should validate targets using orthogonal assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
